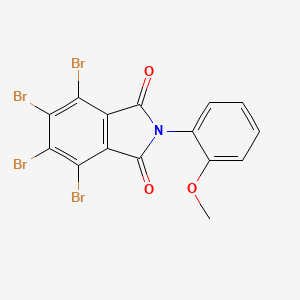![molecular formula C13H9Cl3N2 B11561009 2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11561009.png)
2-chloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-3-Chloro-N1-[(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is an organic compound with a complex structure It is characterized by the presence of chloro and dichlorophenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Chloro-N1-[(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine typically involves the condensation reaction between 3-chloroaniline and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-Chloro-N1-[(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the chloro groups.
Scientific Research Applications
Chemistry
In chemistry, (1E)-3-Chloro-N1-[(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown moderate activity against certain pathogens, making it a candidate for further investigation in drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors.
Mechanism of Action
The mechanism of action of (1E)-3-Chloro-N1-[(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N1-[(2,3-dichlorophenyl)methylidene]-N4-phenylbenzene-1,4-diamine
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (1E)-3-Chloro-N1-[(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine stands out due to its specific substitution pattern on the benzene ring. This unique structure contributes to its distinct chemical reactivity and potential applications. Its combination of chloro and dichlorophenyl groups provides a balance of hydrophobic and electronic properties, making it versatile for various applications.
Properties
Molecular Formula |
C13H9Cl3N2 |
|---|---|
Molecular Weight |
299.6 g/mol |
IUPAC Name |
2-chloro-4-[(2,4-dichlorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H9Cl3N2/c14-9-2-1-8(11(15)5-9)7-18-10-3-4-13(17)12(16)6-10/h1-7H,17H2 |
InChI Key |
PZOAWWNRTUHOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C=C(C=C2)Cl)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11560926.png)
![(2E)-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11560927.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11560928.png)
![5-Amino-3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11560942.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11560955.png)
![N'-[(Z)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-cyanoacetohydrazide](/img/structure/B11560959.png)
![2-ethoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11560962.png)
![2-(2,2,3,3-Tetrafluorocyclobutyl)-3a',4',7',7a'-tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B11560967.png)
![2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11560968.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11560971.png)

![N-(3-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11560983.png)
![4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11560985.png)
![4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)](/img/structure/B11561004.png)
